![molecular formula C16H12N2O4 B2432207 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid CAS No. 688774-48-3](/img/structure/B2432207.png)
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid” is a chemical compound with the molecular formula C16H12N2O4 . It is a type of quinazoline derivative .
Molecular Structure Analysis
The molecular structure of “2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid” can be deduced from its molecular formula C16H12N2O4 . It contains a quinazoline core, which is a bicyclic compound containing two nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
- Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents. Researchers synthesized a novel series of these derivatives and evaluated their activity against Gram-positive and Gram-negative bacterial strains. Some compounds displayed moderate antimicrobial activity, with promising candidates showing a broad bioactive spectrum compared to standard drugs .
- Quinazolin-4(1H)-ones, a class of compounds related to quinazoline-2,4(1H,3H)-dione, have been explored for their antitumor effects. These derivatives exhibit potential as agents against cancer cells .
- The quinazoline-2,4(1H,3H)-dione scaffold has demonstrated antioxidant and anticancer properties. Researchers have identified its potential in combating oxidative stress and inhibiting cancer cell growth .
- Quinazolin-4(1H)-ones, including derivatives similar to quinazoline-2,4(1H,3H)-dione, have been investigated as antifungal agents. Their activity against fungal pathogens makes them relevant in the field of mycology .
- Quinazoline-4(1H)-ones have been studied for their anticonvulsant properties. These compounds may offer therapeutic benefits in managing epilepsy and related disorders .
- Quinazoline-4(1H)-ones have been explored as antihypertensive drugs. Their effects on blood pressure regulation make them relevant in cardiovascular research .
Antimicrobial Activity
Antitumor Properties
Antioxidant and Anticancer Activities
Antifungal Applications
Anticonvulsant Effects
Antihypertensive Potential
Zukünftige Richtungen
The future directions for research on “2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid” and other quinazoline derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by quinazoline derivatives , they could be potential candidates for drug development.
Wirkmechanismus
Target of Action
The primary target of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid is Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) . This enzyme is predominantly responsible for the growth of the malaria parasite .
Mode of Action
The compound interacts with the putative active site of pfDHODH . The binding site residues of the target enzyme pfDHODH are PHE171, LEU172, CYS175, GLY181, CYS184, HIS185, PHE188, LEU189, PHE227, ILE263, ARG265, TYR528, LEU531, VAL532, GLY535, and MET536 . These residues play a catalytic role by forming intermolecular interactions with the ligand molecules .
Biochemical Pathways
The compound affects the biochemical pathway involving pfDHODH . This enzyme is crucial for the synthesis of pyrimidines, which are essential components of RNA and DNA. By inhibiting pfDHODH, the compound disrupts pyrimidine biosynthesis, thereby inhibiting the growth of the malaria parasite .
Pharmacokinetics
The pharmacokinetic properties of the compound were predicted through in silico techniques . .
Result of Action
The molecular effect of the compound’s action is the inhibition of pfDHODH, leading to disruption of pyrimidine biosynthesis . On a cellular level, this results in the inhibition of the growth of the malaria parasite .
Eigenschaften
IUPAC Name |
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8H,9H2,(H,17,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQHHQCSSRDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.